4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide
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Overview
Description
4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide is a useful research compound. Its molecular formula is C23H22N4O4S2 and its molecular weight is 482.57. The purity is usually 95%.
BenchChem offers high-quality 4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
The structural complexity of this compound, particularly the presence of a benzothiolo[2,3-d]pyrimidin-4-yl moiety, indicates potential for antitumor activity. Compounds with similar structures have been synthesized and studied for their antitumor properties . This suggests that our compound could be investigated for its efficacy in inhibiting the growth of cancer cells.
Biological Activity Against Marine Microbes
Marine-derived microbes are a rich source of biologically active compounds. The methoxyphenoxy group in the compound’s structure is similar to that found in marine natural products, which have shown various biological activities . This compound could be explored for its potential to inhibit marine microbial growth or to protect against marine-borne pathogens.
Superoxide Anion Radical Inhibition
The compound’s ability to inhibit superoxide anion radical formation could be significant in research focused on oxidative stress and related diseases . Its efficacy in this area could lead to applications in developing treatments for conditions caused by oxidative damage.
Aromatase Inhibitory Activity
While the compound itself has not been tested for aromatase inhibitory activity, its structural analogs have been evaluated . This suggests that it could be a candidate for further study in the context of endocrine-related disorders, where aromatase plays a crucial role.
Synthetic Building Blocks for Medicinal Chemistry
The compound’s structure is conducive to serving as a building block in medicinal chemistry. It could be used to create a focused library of derivatives, which can then be screened for various pharmacological activities . This application is particularly valuable for drug discovery and development.
Neuroprotective Effects
Given the compound’s potential biological activities, it may also exhibit neuroprotective effects. Similar compounds have been studied for their ability to protect neuronal cells against damage . This could be relevant in the development of treatments for neurodegenerative diseases.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the hepatitis c virus (hcv) non-structural 5b (ns5b) polymerase .
Mode of Action
It is likely that it interacts with its target in a way that inhibits the function of the target, similar to other compounds with related structures .
Biochemical Pathways
Given its potential role as an inhibitor of hcv ns5b polymerase, it may affect the replication of the hcv virus .
Result of Action
If it does indeed inhibit hcv ns5b polymerase, it could potentially prevent the replication of the hcv virus .
properties
IUPAC Name |
4-(2-methoxyphenoxy)-N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-30-18-7-3-4-8-19(18)31-15-10-12-16(13-11-15)33(28,29)27-26-22-21-17-6-2-5-9-20(17)32-23(21)25-14-24-22/h3-4,7-8,10-14,27H,2,5-6,9H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFNGAPXDNSYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NNC3=C4C5=C(CCCC5)SC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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